2-Cloro-1,3-propanodiol

Descripción general

Descripción

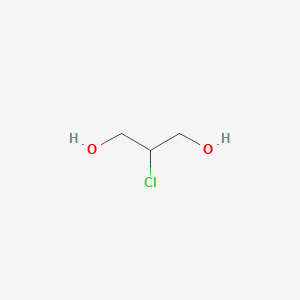

2-Chloro-1,3-propanediol (2-CPD) is an organochlorine compound used as an intermediate in organic synthesis. It is a colorless, volatile liquid that is miscible with water and organic solvents. 2-CPD has been used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers. It is a versatile compound that is used in a range of industrial processes.

Aplicaciones Científicas De Investigación

Producción Microbiana de Biocombustibles

El 3-Cloro-1,2-propanodiol se utiliza como un bloque de construcción en la producción microbiana de biocombustibles. Los microorganismos se modifican genéticamente para convertir la biomasa en 1,2-propanodiol, que luego se puede procesar en biocombustibles. Esta ruta biotecnológica ofrece una alternativa más sostenible a los procesos petroquímicos tradicionales, con un menor impacto ambiental .

Producción de Anticongelante

Este compuesto también se utiliza en la fabricación de agentes anticongelantes. Sus propiedades ayudan a bajar el punto de congelación del agua, convirtiéndolo en un componente esencial en la formulación de productos anticongelantes para vehículos y otras aplicaciones .

Industria de Resinas y Plastificantes

El 3-Cloro-1,2-propanodiol es un monómero utilizado en la producción de resinas de poliéster. Estas resinas se utilizan luego en una amplia gama de productos, desde recubrimientos hasta plásticos, proporcionando durabilidad y estabilidad .

Industria Alimentaria

El 3-Cloro-1,2-propanodiol se puede utilizar como un aditivo alimentario, donde funciona como humectante. Ayuda a retener la humedad en los productos alimenticios, extendiendo así su vida útil y manteniendo la textura .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Chloro-1,3-propanediol (2-MCPD) is an organic compound that interacts with various targets within the cell It’s known that 2-mcpd is used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and other organic chemicals .

Mode of Action

It’s known that 2-MCPD can be incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

2-MCPD is involved in various biochemical pathways. For instance, in the microbial production of 1,2-propanediol, four key enzymes are involved, i.e., l-fucose/rhamnose isomerase (fucI / rhaA), l-fuculokinase/rhamnulokinase (fucK / rhaB), l-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . The deoxyhexose pathway is the primary route of S-1,2-PDO production, and the methylglyoxal pathway is the primary route of R-1,2-PDO production .

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that 2-mcpd can affect cellular viability . More research is needed to fully understand the molecular and cellular effects of 2-MCPD’s action.

Action Environment

The action, efficacy, and stability of 2-MCPD can be influenced by various environmental factors. For instance, 2-MCPD is a hygroscopic liquid that gradually turns from colorless to a slightly greenish-yellow when left standing . It is soluble in water, ethanol, ether, and acetone, slightly soluble in toluene, and insoluble in carbon tetrachloride, benzene, and petroleum ether .

Análisis Bioquímico

Biochemical Properties

2-Chloro-1,3-propanediol is known to interact with various enzymes, proteins, and other biomoleculesIt is soluble in water, ethanol, ether, and acetone, but it is slightly soluble in toluene and insoluble in carbon tetrachloride, benzene, and petroleum ether .

Cellular Effects

Studies have shown that 2-Chloro-1,3-propanediol can have significant effects on cells. For example, it has been found to be cytotoxic to human intestinal Caco-2 cells . The compound is not toxic to these cells up to a level of 1 mM, but cellular viability was slightly decreased in the presence of a few 2-Chloro-1,3-propanediol and 3-MCPD fatty acid esters at concentrations above 10 µM .

Molecular Mechanism

It is known that the compound can cross a monolayer of differentiated Caco-2 cells, an in vitro model for the human intestinal barrier

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-1,3-propanediol can change over time in laboratory settings. For example, a study found that the cytotoxic effects of the compound on Caco-2 cells correlated well with the induction of caspase activity, which might be attributed to the induction of apoptosis by free fatty acids which were released from the esters in the presence of Caco-2 cells .

Transport and Distribution

2-Chloro-1,3-propanediol is known to be able to cross a monolayer of differentiated Caco-2 cells

Propiedades

IUPAC Name |

2-chloropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073191 | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

295 °F at 18 mmHg (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

497-04-1 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol beta-chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL .BETA.-CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ZZ93MWJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary concerns regarding 2-chloro-1,3-propanediol in food?

A1: A significant concern stems from the discovery of 2-MCPD fatty acid esters in refined oils. [] These esters have raised concerns due to the potential toxicity of 2-MCPD itself. Research has focused on developing sensitive methods to detect and quantify both free 2-MCPD and its esters in various food matrices. [, ]

Q2: Can you describe a method for detecting 2-chloro-1,3-propanediol and related compounds in food?

A2: One method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for quantifying fatty acid esters of 2-MCPD, 3-chloro-1,2-propanediol (3-MCPD), and glycidol in oil. [] This method involves adding internal standards to the samples, followed by specific chemical treatments to convert glycidyl esters to free forms before analysis.

Q3: How does the method mentioned above ensure accurate measurement of these compounds?

A3: The method utilizes internal standards like 3-MCPD-ester-d5, 2-MCPD-ester-d5, and Glycidyl sterate-d5. [] These standards help account for variations during sample preparation and analysis, ensuring reliable quantification.

Q4: Why is it important to determine both free and esterified forms of 2-MCPD and related compounds?

A4: Research suggests that bound 2-MCPD and 3-MCPD might form during food processing, particularly under high heat in the presence of chloride donors. [] Therefore, analyzing both free and bound forms is crucial for understanding the true levels of these compounds in food.

Q5: What are the challenges in accurately measuring 2-MCPD and glycidol in food?

A5: A key challenge lies in potential transformations during sample preparation. [] Alkaline conditions, commonly used to release bound forms, can induce unintended chemical changes to these compounds. Understanding these transformations is crucial for accurate analysis and interpretation of results.

Q6: Is there a way to convert glycidyl esters into measurable forms during analysis?

A6: Yes, treating samples with NaBr/H2SO4 and H2SO4/MeOH solutions can effectively convert glycidyl esters into free MCPD and glycidol, allowing for their detection and quantification. []

Q7: Beyond detection, are there studies investigating the biological effects of 2-MCPD?

A7: Yes, researchers have explored the cytotoxicity, metabolism, and transport of 2-MCPD and its fatty acid esters using human intestinal Caco-2 cells as a model system. [, ] These studies provide insights into the potential impact of these compounds on human health.

Q8: Are there alternative uses for 2-chloro-1,3-propanediol outside the food industry?

A8: 2-chloro-1,3-propanediol (β-MCH) is a byproduct of epichlorohydrin production. Research explores its potential as a valuable starting material for synthesizing glycidol, a useful chemical. []

Q9: What is the significance of utilizing 2-chloro-1,3-propanediol for glycidol production?

A9: This approach represents a shift towards more sustainable chemical processes by utilizing industrial waste streams. [] Converting β-MCH to glycidol could reduce waste and offer a more environmentally friendly route to this valuable product.

Q10: What are the advantages of the proposed method for glycidol synthesis?

A10: The research highlights the high yield (90%) and selectivity (99%) of converting β-MCH to glycidol using a simple alcoholic KOH solution at room temperature. [] This method offers advantages such as mild reaction conditions, short reaction time (30 minutes), and reduced environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)